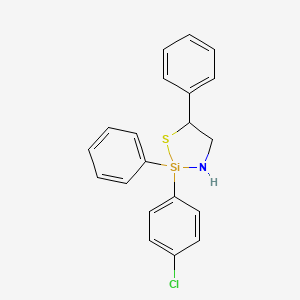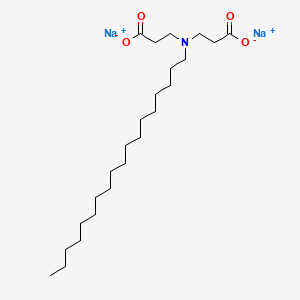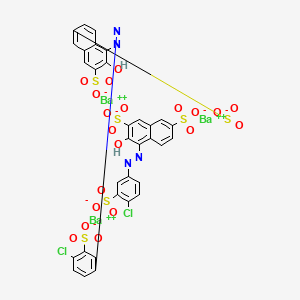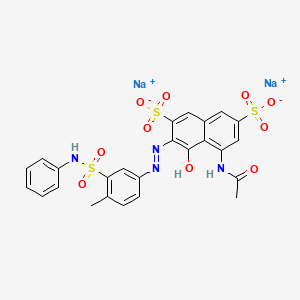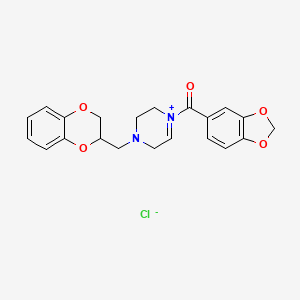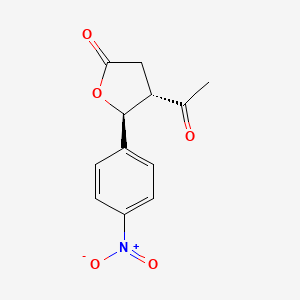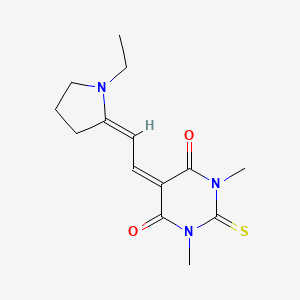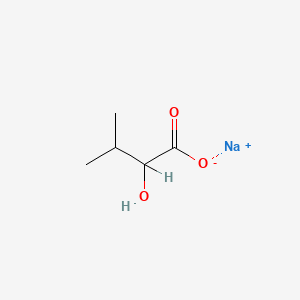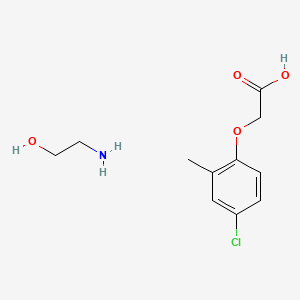
MCPA-olamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
MCPA-olamine is synthesized through a reaction between MCPA and 2-aminoethanol. The reaction involves the formation of a salt between the carboxylic acid group of MCPA and the amine group of 2-aminoethanol . The industrial production of this compound typically involves the following steps:
Synthesis of MCPA: MCPA is synthesized by reacting 4-chloro-2-methylphenol with chloroacetic acid in the presence of a base.
Formation of this compound: MCPA is then reacted with 2-aminoethanol to form this compound.
Chemical Reactions Analysis
MCPA-olamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as meta-chloroperbenzoic acid (mCPBA).
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: Substitution reactions can occur with nucleophiles, leading to the formation of different derivatives.
Common reagents and conditions used in these reactions include:
Oxidizing agents: meta-chloroperbenzoic acid (mCPBA).
Reducing agents: Sodium borohydride.
Nucleophiles: Various nucleophiles for substitution reactions.
Scientific Research Applications
MCPA-olamine has a wide range of scientific research applications, including:
Agriculture: It is primarily used as a herbicide to control broad-leaved weeds in crops such as wheat, oats, rye, and asparagus.
Environmental Studies: Research on the environmental fate and ecotoxicity of this compound helps in understanding its impact on soil and water ecosystems.
Biological Studies: Studies on the interaction of this compound with soil microorganisms and its effect on microbial enzyme activities.
Analytical Chemistry: Development of methods for the trace determination of this compound in various samples using techniques like high-performance liquid chromatography (HPLC).
Mechanism of Action
MCPA-olamine acts as a synthetic auxin, mimicking the natural plant hormone indole-3-acetic acid (IAA). It interferes with protein synthesis, cell division, and growth in the meristematic tissues of plants . The compound is selectively absorbed and translocated within the plant, leading to uncontrolled growth and eventual death of the target weeds .
Comparison with Similar Compounds
MCPA-olamine is similar to other phenoxyacetic acid herbicides, such as:
MCPA (2-methyl-4-chlorophenoxyacetic acid): The parent compound of this compound, used for similar applications.
2,4-D (2,4-dichlorophenoxyacetic acid): Another widely used herbicide with similar mode of action but different chemical structure.
Dicamba (3,6-dichloro-2-methoxybenzoic acid): A herbicide with a different chemical structure but similar auxin-like activity.
This compound is unique due to its specific formulation with 2-aminoethanol, which enhances its solubility and effectiveness as a herbicide .
Properties
CAS No. |
6365-62-4 |
|---|---|
Molecular Formula |
C11H16ClNO4 |
Molecular Weight |
261.70 g/mol |
IUPAC Name |
2-aminoethanol;2-(4-chloro-2-methylphenoxy)acetic acid |
InChI |
InChI=1S/C9H9ClO3.C2H7NO/c1-6-4-7(10)2-3-8(6)13-5-9(11)12;3-1-2-4/h2-4H,5H2,1H3,(H,11,12);4H,1-3H2 |
InChI Key |
IWMQIGXEXKJFPR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)OCC(=O)O.C(CO)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



